Methyl Paraben-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

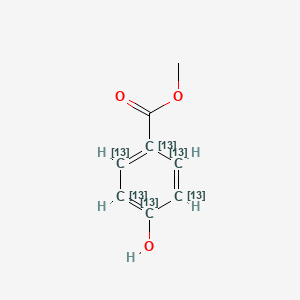

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894090 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-95-2 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl Paraben-13C6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl Paraben-13C6, a crucial tool in modern analytical research. This document details its core properties, primary applications, and the experimental protocols for its use, adhering to the highest standards of scientific accuracy and data presentation.

Introduction to this compound

This compound is the stable isotope-labeled form of Methyl Paraben (Methyl 4-hydroxybenzoate), a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] In this compound, the six carbon atoms of the benzene ring have been replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1]

Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry assays. Because this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the native methylparaben in a sample.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | ¹³C₆C₂H₈O₃ |

| Molecular Weight | 158.1 g/mol |

| CAS Number | 1581694-95-2 |

| Appearance | White crystalline powder |

| Purity | Typically >98% |

Primary Use in Research: An Internal Standard

The primary and most critical application of this compound in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of methylparaben.[1][2] This technique is employed across various scientific disciplines, including:

-

Environmental Monitoring: Detecting and quantifying methylparaben, an emerging contaminant, in water, soil, and sediment samples.[3][4]

-

Human Biomonitoring: Measuring exposure to methylparaben in human populations through the analysis of biological matrices such as urine and seminal plasma.[5][6]

-

Cosmetic and Personal Care Product Analysis: Ensuring the safety and quality of consumer products by verifying the concentration of methylparaben as a preservative.[2][7][8]

-

Pharmaceutical Analysis: Quantifying methylparaben in pharmaceutical formulations where it is used as a preservative.[9]

The use of this compound as an internal standard corrects for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response, leading to highly accurate and precise results.[2][5][7][8]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of methylparaben in various matrices using this compound as an internal standard.

Analysis of Methylparaben in Personal Care Products by GC-MS/MS

This protocol is adapted from a method for the rapid determination of parabens in personal care products.[2][7][8]

3.1.1 Sample Preparation

-

Weigh 0.1 g of the cosmetic or personal care product sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound solution in methanol.

-

Add 1 mL of methanol to the tube.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 800g for 5 minutes.[10]

-

Filter the supernatant through a 0.2-μm syringe filter into a GC vial for analysis.[10]

3.1.2 GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp 1: 20 °C/min to 180 °C

-

Ramp 2: 30 °C/min to 300 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylparaben | 152 | 93 | 15 |

| Methylparaben | 152 | 121 | 10 |

| This compound | 158 | 99 | 15 |

| This compound | 158 | 127 | 10 |

Analysis of Methylparaben in Environmental Water Samples by LC-MS/MS

This protocol outlines a common approach for the determination of methylparaben in environmental water samples.[11]

3.2.1 Sample Preparation (Solid-Phase Extraction)

-

Filter the water sample (e.g., 100 mL) through a 0.45-µm glass fiber filter.

-

Spike the filtered water sample with a known amount of this compound.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3.2.2 LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer (MS): Sciex Triple Quad 5500 or equivalent

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Ion Source Temperature: 550 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylparaben | 151 | 92 | -20 |

| Methylparaben | 151 | 136 | -15 |

| This compound | 157 | 98 | -20 |

| This compound | 157 | 142 | -15 |

Analysis of Methylparaben in Human Urine by UHPLC-HRMS

This protocol is based on a method for the accurate analysis of parabens in human urine.[5][12]

3.3.1 Sample Preparation (Ultrasound-Assisted Emulsification Microextraction)

-

Thaw the urine sample (e.g., 1 mL) at room temperature.

-

Spike the urine sample with a known concentration of this compound.

-

Add 100 µL of a suitable extraction solvent (e.g., a mixture of tetrachloroethylene and acetone).

-

Vortex the sample for 1 minute to create an emulsion.

-

Sonicate the sample for 5 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000g) for 5 minutes to separate the phases.

-

Collect the organic phase at the bottom of the tube and transfer it to an autosampler vial for analysis.

3.3.2 UHPLC-HRMS Instrumental Analysis

-

UHPLC System: Agilent 1290 Infinity or equivalent

-

Mass Spectrometer: Agilent 6545 Q-TOF or equivalent

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Acquisition Mode: Targeted MS/MS

Quantitative Data

The use of this compound allows for the achievement of low detection limits and high accuracy in the quantification of methylparaben. The following tables summarize typical quantitative performance data from various studies.

Table 4.1: Limits of Detection (LOD) and Quantification (LOQ) for Methylparaben using this compound

| Matrix | Analytical Method | LOD | LOQ |

| Personal Care Products | GC-MS/MS | - | - |

| Environmental Water | LC-MS/MS | 0.01 ng/L | 0.03 ng/L |

| Soil and Sediment | LC-MS/MS | 0.03 ng/g | 0.11 ng/g |

| Human Urine | UHPLC-HRMS | 0.1 ng/mL | 0.3 ng/mL |

| Human Seminal Plasma | UPLC-MS/MS | 0.05 ng/mL | 0.15 ng/mL |

Table 4.2: Recovery and Precision Data for Methylparaben Analysis

| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Personal Care Products | GC-MS/MS | 97-107 | <10 |

| Environmental Water | LC-MS/MS | 92-105 | <8 |

| Soil and Sediment | LC-MS/MS | 83-110 | <15 |

| Human Urine | UHPLC-HRMS | 93-107 | 1-8 |

Experimental Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of methylparaben using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of parabens in environmental solid samples by ultrasonic-assisted extraction and liquid chromatography with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 12. ovid.com [ovid.com]

An In-depth Technical Guide to Methyl Paraben-13C6: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Paraben-13C6, a stable isotope-labeled form of the widely used preservative, methylparaben. This document details its chemical structure, and physical properties, and focuses on its critical role as an internal standard in advanced analytical methodologies. Detailed experimental protocols and workflow visualizations are provided to support its practical application in research and development.

Core Chemical and Physical Properties

This compound is structurally identical to methylparaben, with the exception of six carbon atoms in the benzene ring, which are replaced with the stable isotope carbon-13.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass in mass spectrometry.[2]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Name | methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | PubChem[3] |

| Synonyms | Methyl 4-hydroxybenzoate-(ring-13C6), Methyl Paraben-(ring-13C6) | Sigma-Aldrich[4], ChemicalBook[5] |

| CAS Number | 1581694-95-2 | LGC Standards[6] |

| Unlabeled CAS Number | 99-76-3 | LGC Standards[6] |

| Molecular Formula | C₂¹³C₆H₈O₃ | LGC Standards[6], Pharmaffiliates[2] |

| Molecular Weight | 158.10 g/mol | PubChem[3], BOC Sciences[7] |

| Exact Mass | 158.06747313 Da | PubChem[3] |

| Purity | Typically ≥98% | CymitQuimica[8], Cambridge Isotope Laboratories[9] |

| Appearance | Colorless crystals or white crystalline powder | Wikipedia[10] (for unlabeled) |

| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[2] |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of methylparaben in various matrices using isotope dilution mass spectrometry (IDMS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Isotope-labeled internal standards are crucial for correcting for analyte loss during sample preparation and for compensating for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1]

Table 2: Key Applications of this compound

| Application Area | Description |

| Pharmaceuticals & Personal Care Products (PPCPs) | Quantification of methylparaben in cosmetics, lotions, creams, and pharmaceutical formulations to ensure compliance with regulatory limits.[9][11] |

| Food and Beverage Analysis | Used as a preservative in various food products; this compound aids in the accurate measurement of its concentration.[1] |

| Environmental Analysis | Detection and quantification of methylparaben as an environmental contaminant in water and soil samples.[9] |

| Biological Monitoring | Measurement of methylparaben and its metabolites in biological samples such as urine, blood, and tissue to assess human exposure.[12] |

Experimental Protocol: Quantification of Methyl Paraben in Cosmetic Creams using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the analysis of methylparaben in a complex matrix, such as a cosmetic cream, using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[8][9][13]

Materials and Reagents

-

This compound (Internal Standard)

-

Methylparaben (Analytical Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid

-

Ultrapure Water

-

Vortex Mixer

-

Centrifuge

-

Syringe Filters (0.22 µm)

-

HPLC Vials

Sample Preparation

-

Weighing: Accurately weigh approximately 100 mg of the cosmetic cream into a centrifuge tube.

-

Spiking with Internal Standard: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of this compound in methanol to the sample.

-

Extraction: Add 5 mL of methanol to the tube.

-

Homogenization: Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the parabens.

-

Sonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid matrix components.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A suitable gradient to separate methylparaben from other matrix components.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Methylparaben: Monitor the transition of the precursor ion to a specific product ion.

-

MRM Transition for this compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.

-

Quantification

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of methylparaben and a constant concentration of this compound. The ratio of the peak area of methylparaben to the peak area of this compound is plotted against the concentration of methylparaben. The concentration of methylparaben in the unknown sample is then determined from this calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis workflow using this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis.

Signaling Pathways and Biological Activity

It is important to note that as a stable isotope-labeled compound, this compound is not expected to have any biological activity or participate in signaling pathways in a manner different from its unlabeled counterpart, methylparaben. The biological effects of methylparaben have been studied, and it is known to be an antimicrobial agent.[10] Some studies have also investigated its potential as an endocrine disruptor.[14] However, the purpose of using the 13C6-labeled version is purely for analytical quantification, not for investigating its biological effects.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of methylparaben. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for analyzing complex matrices. This guide has provided the core chemical and physical properties, a detailed experimental protocol, and a visual representation of the analytical workflow to facilitate its effective implementation in the laboratory.

References

- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. ovid.com [ovid.com]

- 13. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 14. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Methyl Paraben-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Methyl Paraben-¹³C₆. This stable isotope-labeled compound is a critical internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) in various research and development applications, including metabolic flux analysis and therapeutic drug monitoring.[1]

Introduction

Methylparaben (methyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.[1] Its ¹³C₆-labeled analogue, where the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool for accurate quantification in complex matrices. The synthesis of Methyl Paraben-¹³C₆ necessitates a robust methodology to ensure high chemical and isotopic purity. This guide outlines a common synthetic route and the analytical techniques employed to verify its isotopic enrichment.

Synthesis of Methyl Paraben-¹³C₆

The synthesis of Methyl Paraben-¹³C₆ is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-hydroxybenzoic acid-¹³C₆, followed by its esterification to yield the final product.

Step 1: Synthesis of 4-Hydroxybenzoic Acid-¹³C₆

While various methods exist for the synthesis of phenolic compounds, a common route for producing ring-labeled 4-hydroxybenzoic acid involves utilizing a correspondingly labeled precursor, such as phenol-¹³C₆. One established method is the Kolbe-Schmitt reaction, where potassium phenoxide-¹³C₆ is carboxylated under pressure with carbon dioxide.

Alternatively, microbial production methods have been developed. For instance, a recombinant strain of Klebsiella pneumoniae can be used to produce ring-labeled 4-hydroxybenzoic acid from isotopically labeled glucose in high yield.

Step 2: Esterification of 4-Hydroxybenzoic Acid-¹³C₆

The final step is the esterification of 4-hydroxybenzoic acid-¹³C₆ with methanol. A widely used and efficient method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

A general experimental protocol for this step is as follows:

Experimental Protocol: Esterification of 4-Hydroxybenzoic Acid-¹³C₆

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxybenzoic acid-¹³C₆ in an excess of methanol. The molar ratio of methanol to 4-hydroxybenzoic acid-¹³C₆ is typically between 3:1 and 5:1 to drive the reaction towards the product.[2]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining mixture with a suitable base, such as a sodium bicarbonate solution.

-

Isolation and Purification: The crude Methyl Paraben-¹³C₆ will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous methanol).

This esterification process, when applied to the unlabeled p-hydroxybenzoic acid, has been reported to achieve yields of up to 90%.[2]

Isotopic Purity Analysis

The determination of the isotopic purity of Methyl Paraben-¹³C₆ is crucial for its use as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol: Isotopic Purity by HR-MS

-

Sample Preparation: Prepare a dilute solution of Methyl Paraben-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or direct infusion source.

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of Methyl Paraben-¹³C₆ (expected m/z for [M+H]⁺ is approximately 159.07, considering the mass of ¹³C).

-

Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species. The isotopic purity is calculated based on the abundance of the M+6 ion relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes in other elements (e.g., ¹³C in the methyl group, ¹⁷O, ¹⁸O) should be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In the case of Methyl Paraben-¹³C₆, the presence of six ¹³C atoms in the aromatic ring will result in a complex splitting pattern in both the ¹H and ¹³C NMR spectra due to ¹³C-¹³C and ¹H-¹³C couplings. Quantitative ¹³C NMR can be used to determine the isotopic enrichment at each carbon position.

Experimental Protocol: Isotopic Purity by ¹³C NMR

-

Sample Preparation: Dissolve a precisely weighed amount of Methyl Paraben-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Data Acquisition: Use a quantitative ¹³C NMR pulse sequence with a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

Data Analysis: Integrate the signals corresponding to the aromatic carbons. The isotopic enrichment can be estimated by comparing the integrals of the ¹³C-labeled aromatic signals to any naturally abundant ¹³C signals (e.g., from the methyl group, if not labeled) or to an internal standard of known concentration and natural ¹³C abundance.

Quantitative Data Summary

The following tables summarize typical data for commercially available Methyl Paraben-¹³C₆.

| Property | Value | Reference |

| Molecular Formula | C₂¹³C₆H₈O₃ | [3] |

| Molecular Weight | 158.10 g/mol | [4][5] |

| CAS Number | 1581694-95-2 | [3][5] |

Table 1: Physicochemical Properties of Methyl Paraben-¹³C₆

| Parameter | Specification | Analytical Method | Reference |

| Chemical Purity | >95% | HPLC | [3] |

| Isotopic Purity | 99 atom % ¹³C | Mass Spectrometry / NMR | [6] |

Table 2: Purity Specifications for Methyl Paraben-¹³C₆

Visualizations

Caption: Synthesis pathway of Methyl Paraben-¹³C₆.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Methyl Paraben-13C6 | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]

- 4. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]

- 5. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

Methyl Paraben-13C6 CAS number and molecular weight

An In-depth Technical Guide to Methyl Paraben-13C6

This technical guide provides essential information regarding this compound, a stable isotope-labeled analog of Methyl Paraben. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

Core Compound Information

This compound is the labeled version of Methyl Paraben, a widely used preservative in the cosmetics, pharmaceutical, and food industries. The incorporation of six carbon-13 atoms into the benzene ring of the molecule makes it an invaluable internal standard for analytical quantification methods such as mass spectrometry.

Data Presentation

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Name | Methyl 4-hydroxybenzoate-(ring-13C6) | [1] |

| CAS Number | 1581694-95-2 | [1][2][3][4] |

| Molecular Formula | C₂¹³C₆H₈O₃ | [3][5] |

| Molecular Weight | 158.10 g/mol | [1][3][5][6][7] |

| Synonyms | 4-Hydroxybenzoic Acid Methyl Ester-13C6, Metagin-13C6, Solbrol-13C6 | [3] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis. A general methodology for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is outlined below.

Objective: To accurately quantify the concentration of unlabeled Methyl Paraben in a given sample matrix.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled Methyl Paraben of a known high concentration.

-

Prepare a separate stock solution of this compound at a known concentration.

-

From the unlabeled stock solution, create a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

To a known volume or weight of the sample to be analyzed, add a precise amount of the this compound internal standard solution.

-

Perform an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample onto an appropriate LC column to separate the analytes.

-

Detect the analytes using a mass spectrometer, monitoring for the specific mass-to-charge ratios of both unlabeled Methyl Paraben and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled Methyl Paraben to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of Methyl Paraben in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

References

- 1. Cas 1581694-95-2,this compound (in Acetone) | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl paraben-(ring-13C6) | 1581694-95-2 [chemicalbook.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]

Physical and chemical properties of 13C labeled methyl paraben

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 13C labeled methyl paraben. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide includes key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

13C labeled methyl paraben is a stable, non-radioactive isotopically labeled version of methyl paraben, a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.[1][2][3] The incorporation of the heavy isotope of carbon (¹³C) into the methyl paraben molecule makes it an invaluable tool in a variety of research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a tracer allows for the elucidation of metabolic pathways and pharmacokinetic profiles of parabens.[1]

Physical and Chemical Properties

The physical and chemical properties of 13C labeled methyl paraben are largely comparable to those of its unlabeled counterpart. The primary difference lies in its molecular weight due to the presence of the ¹³C isotope.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both unlabeled and 13C labeled methyl paraben for easy comparison.

Table 1: General Properties

| Property | Unlabeled Methyl Paraben | 13C Labeled Methyl Paraben |

| Chemical Name | Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate-¹³C₆ |

| Synonyms | Methylparaben, Nipagin M | Methyl Paraben-¹³C₆ |

| CAS Number | 99-76-3[3][4][5] | 1581694-95-2[6] |

| Molecular Formula | C₈H₈O₃[2][3] | ¹³C₆C₂H₈O₃[7] |

| Molecular Weight | 152.15 g/mol [4][8] | 158.10 g/mol [7][9] |

| Appearance | Colorless crystals or white crystalline powder[3][10] | Not specified, assumed to be similar to unlabeled |

Table 2: Physicochemical Properties

| Property | Value (for Unlabeled Methyl Paraben) |

| Melting Point | 125-128 °C[4][5] |

| Boiling Point | 270-280 °C (decomposes)[4] |

| Solubility in Water | 2.5 g/L at 25 °C[8] |

| logP (o/w) | 1.96[8] |

| pKa | 8.15 at 20 °C[4] |

Table 3: Solubility in Organic Solvents (for Unlabeled Methyl Paraben at 25 °C)

| Solvent | Solubility ( g/100 g) |

| Methanol | 59[8] |

| Ethanol | 52[8] |

| Acetone | 64[8] |

| Propylene Glycol | 22[8] |

| Ether | 23[8] |

| Benzene | 0.7[8] |

| Carbon Tetrachloride | 0.1[8] |

| Peanut Oil | 0.5[8] |

| DMSO | 100 mg/mL (requires sonication and warming)[1] |

Table 4: ¹³C NMR Chemical Shifts (for Unlabeled Methyl Paraben in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 167.72 |

| C-OH | 160.62 |

| C-H (aromatic, ortho to -OH) | 115.39 |

| C-H (aromatic, ortho to -COOCH₃) | 131.98 |

| C (aromatic, attached to -COOCH₃) | 122.11 |

| -OCH₃ | 52.12 |

Note: The chemical shifts for 13C labeled methyl paraben will be identical to the unlabeled compound. The key difference in the spectrum would be the significant enhancement of the signals from the labeled carbon atoms.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C labeled methyl paraben.

Synthesis of 13C Labeled Methyl Paraben

General Esterification Protocol:

-

Reaction Setup: In a round-bottom flask, combine ¹³C-labeled p-hydroxybenzoic acid and methanol in a molar ratio of approximately 1:2.5.[11]

-

Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or sodium hydrogen sulfate.[11][12]

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.[12] Microwave irradiation can also be employed to shorten the reaction time.[11]

-

Work-up: After the reaction is complete, the excess methanol is removed by distillation. The reaction mixture is then neutralized with a weak base, such as sodium bicarbonate solution.[11]

-

Purification: The crude product is then purified by filtration, washing with water, and drying to yield the final 13C labeled methyl paraben.

¹³C NMR Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum of 13C labeled methyl paraben.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an appropriate amount of 13C labeled methyl paraben in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and match the probe for ¹³C frequency.

-

Set the appropriate spectral width and acquisition time.

-

Adjust the receiver gain.

-

Acquire the spectrum using a standard pulse program (e.g., zg). The number of scans will depend on the sample concentration.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

LC-MS/MS Analysis for Quantification in Biological Samples

This protocol outlines a general procedure for the quantification of 13C labeled methyl paraben, often used as an internal standard for the analysis of unlabeled methyl paraben in biological matrices.[13][14][15]

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Sample Preparation (Solid-Phase Extraction - SPE): [13]

-

Spike the biological sample (e.g., plasma, urine) with a known concentration of 13C labeled methyl paraben as an internal standard.

-

Precondition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[13]

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC Conditions: [16]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or acetic acid to improve peak shape.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

MS/MS Conditions: [15]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled methyl paraben and the 13C labeled internal standard. This provides high selectivity and sensitivity.

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

Signaling Pathways and Metabolism

Methyl paraben, and by extension its 13C labeled counterpart when used as a tracer, is known to interact with biological systems. Understanding its metabolic fate and signaling effects is crucial for interpreting experimental data.

Metabolism of Methyl Paraben

The primary metabolic pathway for methyl paraben involves two main steps: hydrolysis and glucuronidation.[17][18]

Caption: Metabolic pathway of methyl paraben.

Estrogenic Signaling Pathway of Methyl Paraben

Methyl paraben is known to exhibit weak estrogenic activity by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways, such as the NF-κB pathway.[19][20]

Caption: Estrogenic signaling of methyl paraben.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of methyl paraben in a biological sample using 13C labeled methyl paraben as an internal standard.

Caption: LC-MS/MS analytical workflow.

Conclusion

13C labeled methyl paraben is a critical tool for researchers in various scientific disciplines. Its stability and the wealth of analytical techniques available for its detection and quantification make it an ideal internal standard and tracer. This guide provides essential data and protocols to facilitate its effective use in experimental settings. As research into the biological effects and environmental fate of parabens continues, the role of isotopically labeled standards like 13C labeled methyl paraben will undoubtedly become even more significant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methylparaben: What is it and where is it used? [drugs.com]

- 3. Methylparaben - Wikipedia [en.wikipedia.org]

- 4. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]

- 5. Methylparaben | 99-76-3 [chemicalbook.com]

- 6. Methyl Paraben-13C6 | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]

- 7. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]

- 8. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. METHYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 11. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 12. ijfans.org [ijfans.org]

- 13. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methylparaben-induced regulation of estrogenic signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Paraben-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methyl Paraben-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data, and details the experimental protocols for its analysis, serving as an essential resource for researchers in analytical chemistry, drug metabolism, and quality control.

Introduction to Methyl Paraben and its Labeled Analog

Methyl Paraben (Methyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] Its extensive use necessitates reliable and accurate analytical methods for its quantification to ensure consumer safety and regulatory compliance. This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based quantification.[2] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrum, enabling correction for matrix effects and variations in sample preparation and instrument response.

Mass Spectrometry Fragmentation of Methyl Paraben

The fragmentation of Methyl Paraben in a mass spectrometer, typically using Electron Ionization (EI), provides a characteristic pattern of fragment ions that is essential for its identification and quantification. The mass spectrum of unlabeled Methyl Paraben (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is well-documented and serves as the basis for understanding the fragmentation of its 13C-labeled counterpart.[3][4][5][6]

Electron Ionization (EI) Fragmentation of Unlabeled Methyl Paraben

The NIST Mass Spectrometry Data Center provides a reference spectrum for Methyl Paraben, which is summarized in the table below.[3][4][5][6] The fragmentation process begins with the ionization of the molecule, forming a molecular ion (M⁺•) at m/z 152. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, stable ions.

| m/z | Relative Intensity (%) | Ion Structure | Description |

| 152 | 65 | [C₈H₈O₃]⁺• | Molecular Ion |

| 121 | 100 | [C₇H₅O₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 93 | 45 | [C₆H₅O]⁺ | Loss of carbon monoxide (CO) from the m/z 121 ion |

| 65 | 35 | [C₅H₅]⁺ | Loss of carbon monoxide (CO) from the m/z 93 ion |

Caption: Key fragment ions and their relative intensities in the EI mass spectrum of unlabeled Methyl Paraben.

Predicted Fragmentation of this compound

Based on the established fragmentation of unlabeled Methyl Paraben and the principles of mass spectrometry of isotopically labeled compounds, the fragmentation pattern of this compound (¹³C₆C₂H₈O₃, Molecular Weight: 158.10 g/mol ) can be reliably predicted. The six ¹³C atoms in the benzene ring will increase the mass of any fragment containing this ring by 6 Da.

| Predicted m/z | Relative Intensity (%) (Predicted) | Ion Structure | Description |

| 158 | ~65 | [¹³C₆C₂H₈O₃]⁺• | Molecular Ion |

| 127 | ~100 | [¹³C₆H₅O₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 99 | ~45 | [¹³C₆H₅O]⁺ | Loss of carbon monoxide (CO) from the m/z 127 ion |

| 71 | ~35 | [¹³C₅H₅]⁺ | Loss of carbon monoxide (CO) from the m/z 99 ion |

Caption: Predicted key fragment ions and their relative intensities for this compound.

This prediction is supported by the observed fragmentation of other ¹³C-labeled aromatic compounds, such as ¹³C-labeled phenol, where the fragments containing the labeled ring show a corresponding mass shift.[7]

Visualizing the Fragmentation Pathway

The fragmentation process can be visualized as a series of logical steps. The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for both unlabeled Methyl Paraben and its 13C6-labeled analog under electron ionization.

Caption: EI fragmentation of unlabeled Methyl Paraben.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols for Analysis

The analysis of Methyl Paraben and its labeled internal standard is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the required sensitivity.

Sample Preparation for Cosmetic Products

A generic and effective sample preparation protocol for analyzing parabens in cosmetic creams and lotions is as follows:

-

Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.

-

Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).

-

Internal Standard Spiking: Add a known amount of this compound solution.

-

Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet solid excipients.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

-

Analysis: The sample is now ready for GC-MS or LC-MS/MS analysis.

Caption: A typical workflow for cosmetic sample preparation.

GC-MS Analysis Protocol

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Unlabeled: 152, 121, 93; ¹³C₆-labeled: 158, 127, 99 |

LC-MS/MS Analysis Protocol

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Unlabeled: 151 > 92, 151 > 136; ¹³C₆-labeled: 157 > 98, 157 > 142 |

Conclusion

This technical guide provides a detailed understanding of the mass spectrometry fragmentation of this compound, a critical internal standard for accurate quantification. By leveraging the known fragmentation of the unlabeled compound and analogous ¹³C-labeled molecules, a reliable fragmentation pattern for the labeled standard is established. The provided experimental protocols for GC-MS and LC-MS/MS offer robust starting points for method development and routine analysis in various scientific and industrial settings. The clear presentation of quantitative data and visual workflows aims to facilitate the work of researchers and professionals in the field.

References

A Technical Guide to the Natural Occurrence and Synthesis of Methylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties. Its natural occurrence in various plants, alongside its straightforward chemical synthesis, makes it a subject of significant interest for researchers in natural product chemistry, synthetic chemistry, and drug formulation. This technical guide provides an in-depth overview of the natural sources of methylparaben and its precursor, p-hydroxybenzoic acid (PHBA), details various synthetic methodologies with experimental protocols, and explores its interaction with key biological signaling pathways.

Natural Occurrence of Methylparaben and p-Hydroxybenzoic Acid

Methylparaben and its parent compound, p-hydroxybenzoic acid, are found in a variety of plants, where they are thought to contribute to defense mechanisms against pathogens.[1][2] The concentrations of these compounds in natural sources are generally low.[3]

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of methylparaben and p-hydroxybenzoic acid in various natural sources. It is important to note that the concentration of these compounds can vary based on factors such as plant species, geographical location, and extraction methodology.

| Compound | Natural Source | Concentration | Reference(s) |

| Methylparaben | Cabbage (fresh-cut) | 81 μg/kg (in one positive sample out of fifty) | [4] |

| p-Hydroxybenzoic Acid | Açaí oil (Euterpe oleracea) | 892 ± 52 mg/kg | [5] |

| p-Hydroxybenzoic Acid | Coconut | Present | [5] |

| p-Hydroxybenzoic Acid | Wine | Present | [5] |

| p-Hydroxybenzoic Acid | Vanilla | Present | [5] |

Synthesis of Methylparaben

The industrial synthesis of methylparaben is primarily achieved through the Fischer esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[6][7] Variations in catalysts, reaction conditions, and purification methods have been developed to optimize yield and purity.

Common Synthetic Methods and Quantitative Data

The table below outlines various methods for the synthesis of methylparaben, detailing the reactants, catalysts, reaction conditions, and reported yields.

| Starting Material | Alcohol | Catalyst | Key Reaction Conditions | Yield (%) | Reference(s) |

| p-Hydroxybenzoic Acid | Methanol | Sulfuric Acid | Reflux for 8 hours | 70-80 | [8] |

| p-Hydroxybenzoic Acid | Methanol | Sulfuric Acid | Molar ratio (acid:alcohol) 1:3, reflux with toluene (azeotropic removal of water) | 86 | [9] |

| p-Hydroxybenzoic Acid | Methanol | Sodium Hydrogen Sulfate | Molar ratio (acid:alcohol) 1:2.5, microwave irradiation (450W) for 18 minutes | 95.52 | [10] |

| p-Hydroxybenzoic Acid | Methanol | Cation Exchange Resin (001x7Na) & 4A Molecular Sieve | Molar ratio (acid:alcohol) 1:5, 13% catalyst by weight of acid, 3 hours | 90 | [11] |

| p-Hydroxybenzoic Acid | Methanol | Aluminum Sulfate Hydrate | Molar ratio (acid:alcohol) 35:1, 130°C for 3 hours in a high-pressure reactor | Not specified | [12] |

| p-Hydroxybenzaldehyde | Methanol | Nano-cobalt supported CexMe1-xO2 solid solution with [Rpy]+[PF6]- ionic liquid | 80°C, 4 hours, under oxygen pressure | 99.3 | [6] |

Experimental Protocols

Extraction of Parabens from Vegetable Matter (QuEChERS Method)

This protocol is adapted from a method for the analysis of paraben residues in fresh-cut vegetables.[4]

Materials:

-

Homogenized vegetable sample

-

Acetonitrile

-

Multi-walled carbon nanotubes (MWCNTs) or primary-secondary amine (PSA) sorbent

-

Centrifuge

-

Vortex mixer

-

HPLC-MS/MS system

Procedure:

-

Weigh a representative homogenized sample of the vegetable matter.

-

Add acetonitrile to the sample in a centrifuge tube.

-

Vortex vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

-

Transfer the supernatant (acetonitrile extract) to a clean tube.

-

Add the cleanup sorbent (MWCNTs or PSA) to the extract.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

The resulting solution is ready for analysis by HPLC-MS/MS for the quantification of methylparaben.

Chemical Synthesis of Methylparaben via Fischer Esterification

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[8][13]

Materials:

-

p-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium bicarbonate solution (saturated)

-

Sodium chloride solution (saturated, brine)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Apparatus for recrystallization (Erlenmeyer flasks, Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (e.g., 2-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude methylparaben.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).[14][15][16]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to obtain pure methylparaben. The melting point of the purified product should be between 125-128°C.[17]

-

Visualization of Signaling Pathways and Experimental Workflows

Chemical Synthesis of Methylparaben

The following diagram illustrates the Fischer esterification reaction for the synthesis of methylparaben from p-hydroxybenzoic acid and methanol.

Caption: Fischer esterification of p-hydroxybenzoic acid to methylparaben.

Experimental Workflow for Methylparaben Synthesis and Purification

This diagram outlines the key steps in the laboratory synthesis and purification of methylparaben.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of methylparaben in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Methylparaben synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ijfans.org [ijfans.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 11. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]

- 12. CN104725235A - Preparation method of methyl paraben - Google Patents [patents.google.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. mt.com [mt.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. METHYL PARABEN - Ataman Kimya [atamanchemicals.com]

The Role of Methyl Paraben-13C6 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Methyl Paraben-13C6 in metabolic studies. Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, and this compound serves as a critical tool for researchers to accurately trace, identify, and quantify the metabolic fate of methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products.

Introduction to this compound

This compound is a stable isotope-labeled analog of methylparaben, where six carbon atoms on the benzene ring are replaced with the heavy isotope, carbon-13. This labeling does not significantly alter the physicochemical properties or biological activity of the molecule but provides a distinct mass shift that allows for its unambiguous detection and differentiation from its unlabeled counterpart by mass spectrometry.[1] This key characteristic makes it an invaluable tool in modern metabolic research.

The primary applications of this compound in metabolic studies are:

-

Metabolic Pathway Elucidation: As a tracer, it allows for the confident identification of metabolites, as they will retain the 13C6-labeled phenyl group, exhibiting a characteristic mass shift.

-

Quantitative Bioanalysis: It is predominantly used as an internal standard in stable isotope dilution assays for the accurate quantification of methylparaben and its metabolites in complex biological matrices.[1]

Metabolic Pathway of Methylparaben

The metabolism of methylparaben is relatively well-characterized. The primary metabolic pathway involves two main phases:

-

Phase I Metabolism: The initial and major metabolic step is the hydrolysis of the ester bond by various esterases present in the liver and other tissues, leading to the formation of p-hydroxybenzoic acid (PHBA).[2][3]

-

Phase II Metabolism: The primary metabolite, PHBA, and to a lesser extent, the parent methylparaben, undergo conjugation reactions. These include glucuronidation and sulfation, forming more water-soluble compounds that are readily excreted. A smaller fraction of PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA).[4][5]

The following diagram illustrates the principal metabolic pathways of methylparaben.

Quantitative Analysis Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the quantification of unlabeled methylparaben and its metabolites due to its similar extraction recovery and ionization efficiency, while being chromatographically co-eluting but mass-distinguishable.

Data Presentation: Urinary Excretion of Methylparaben and its Metabolites

The following table summarizes the quantitative data from a human study where a single oral dose of deuterium-labeled methylparaben was administered. The results are presented as the percentage of the administered dose excreted in the urine over 48 hours. This data provides valuable insights into the primary routes of elimination and the relative abundance of different metabolites.

| Analyte | Mean % of Dose Excreted in Urine (Range) |

| Methylparaben (MeP) | 17.4% (16-19%) |

| p-Hydroxybenzoic Acid (PHBA) | 3.0% - 7.2% |

| p-Hydroxyhippuric Acid (PHHA) | 57.2% - 63.8% |

| Total Recovery | ~84% |

Data adapted from a study on the metabolism and elimination of parabens in human urine after a single oral dosage.[4][5]

Experimental Protocols

A typical metabolic study involving this compound as an internal standard for the quantification of methylparaben and its primary metabolite, p-hydroxybenzoic acid, in a biological matrix like plasma or urine would follow the workflow illustrated below.

Detailed Methodologies

4.1.1. Sample Preparation: Protein Precipitation (for Plasma)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

-

To 1 mL of urine, add 10 µL of the this compound internal standard working solution.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate to the initial conditions. The exact gradient should be optimized for the specific analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for parabens and their metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Methylparaben: Q1: 151.1 -> Q3: 92.1

-

This compound: Q1: 157.1 -> Q3: 98.1

-

p-Hydroxybenzoic Acid: Q1: 137.0 -> Q3: 93.0

-

-

The specific cone voltage and collision energy for each transition must be optimized for the instrument being used.

-

Conclusion

This compound is an indispensable tool for researchers in the field of drug metabolism and related disciplines. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data, which is paramount in pharmacokinetic and toxicokinetic studies. Furthermore, its application as a tracer facilitates the confident identification of metabolic pathways. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in metabolic research, ultimately contributing to a better understanding of the absorption, distribution, metabolism, and excretion (ADME) of this common preservative.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Methyl Paraben-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and technical data for Methyl Paraben-13C6, an isotopically labeled compound crucial for a range of research applications. The information compiled herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, non-radioactive, isotopically labeled form of Methyl Paraben, where the six carbon atoms in the benzene ring are replaced with Carbon-13 isotopes.[1] This labeling makes it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical and physical properties are nearly identical to its unlabeled counterpart.

Table 1: Physical and Chemical Properties of Methyl Paraben and this compound

| Property | Methyl Paraben | This compound |

| Chemical Formula | C₈H₈O₃ | ¹³C₆C₂H₈O₃ |

| Molecular Weight | 152.15 g/mol [3] | 158.1 g/mol [1] |

| Appearance | Colorless crystals or white crystalline powder[3] | White/off-white solid |

| Melting Point | 125-128 °C[4] | No data available, expected to be similar to Methyl Paraben |

| Solubility | Soluble in methanol, ethanol, acetone, and ether. Sparingly soluble in water.[3] | Soluble in acetone and methanol. |

| Storage Temperature | Room temperature[1] | +4°C[1] |

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The primary hazards are associated with the solvent in which it may be dissolved, as it is often supplied in a solution.

Hazard Identification

-

Eye Irritation: May cause serious eye irritation.[5]

-

Skin Irritation: May cause skin irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]

-

Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator.

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially when in solution, storage at +4°C is recommended.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. As it is a stable isotope and not radioactive, no special precautions for radioactivity are required.[6]

Experimental Protocols

This compound is primarily used as an internal standard in analytical chemistry. Below are general protocols for its use.

Preparation of Stock Solutions

A stock solution of this compound is typically prepared in a solvent such as acetone or methanol.

Materials:

-

This compound (solid)

-

Acetone or Methanol (HPLC grade or higher)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Pipettes

Procedure:

-

Accurately weigh the desired amount of this compound solid using an analytical balance.

-

Transfer the weighed solid to a clean volumetric flask.

-

Add a small amount of the chosen solvent (acetone or methanol) to dissolve the solid completely.

-

Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed, labeled container at +4°C.

Use as an Internal Standard for HPLC Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled Methyl Paraben in a sample.

Materials:

-

Sample containing Methyl Paraben

-

This compound stock solution

-

Unlabeled Methyl Paraben standard

-

Solvents for sample preparation and mobile phase

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample to be analyzed. Extract the Methyl Paraben from the sample matrix using an appropriate solvent and technique.

-

Spiking with Internal Standard: Add a known volume of the this compound stock solution to the extracted sample. The amount added should be comparable to the expected concentration of the analyte (unlabeled Methyl Paraben).

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Methyl Paraben. Spike each calibration standard with the same amount of this compound internal standard as was added to the sample.

-

HPLC Analysis: Inject the prepared sample and calibration standards into the HPLC system. The chromatographic conditions should be optimized to achieve good separation of Methyl Paraben and this compound from other components in the sample matrix.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of the unlabeled Methyl Paraben to the peak area of the this compound internal standard against the concentration of the unlabeled Methyl Paraben in the calibration standards. Use this calibration curve to determine the concentration of Methyl Paraben in the sample.

Metabolic and Signaling Pathways

Methyl Paraben is metabolized in the body and has been shown to interact with various signaling pathways, which is a subject of ongoing research due to its classification as a potential endocrine-disrupting chemical.

Metabolic Pathway of Methyl Paraben

Methyl Paraben is primarily metabolized through hydrolysis to p-hydroxybenzoic acid, which is then conjugated for excretion.

Caption: Major metabolic pathway of Methyl Paraben.

Potential Signaling Pathway Interactions

Research suggests that parabens may exert endocrine-disrupting effects by interacting with hormone receptors and influencing downstream signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes.

Caption: Potential influence of parabens on the Wnt/β-catenin signaling pathway.

Another area of investigation is the potential for parabens to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and stress responses.

Caption: Potential interaction of parabens with the MAPK signaling cascade.

This guide is intended to provide a comprehensive overview for the safe and effective use of this compound. Always refer to the specific Safety Data Sheet provided by the manufacturer and follow your institution's safety protocols.

References

Technical Guide: Certificate of Analysis for Methyl Paraben-13C6

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Methyl Paraben-13C6, a stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or tracer in quantitative analyses.

Certificate of Analysis

This section summarizes the typical product specifications for this compound, compiled from various supplier data.

Identification

| Parameter | Value |

| Product Name | This compound |

| Synonyms | Methyl 4-hydroxybenzoate-(ring-13C6), 4-Hydroxybenzoic Acid Methyl Ester-13C6, 4-(Carbomethoxy)phenol-13C6[1][2] |

| IUPAC Name | methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate[1] |

| CAS Number | 1581694-95-2[1][2][3][4] |

| Unlabeled CAS | 99-76-3[2][4][5] |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂¹³C₆H₈O₃[2][4][6] |